molecular formula C22H24N4O2S B2821357 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034358-65-9

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

Cat. No. B2821357
CAS RN: 2034358-65-9
M. Wt: 408.52
InChI Key: QIGXRNBWLJYIOW-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a chemical compound with potential antipsychotic properties . It has a unique chemical structure compared to other existing antipsychotic drugs .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. An improved process for the preparation of this compound has been described in a patent . The process involves the use of key intermediates for the synthesis of lurasidone .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzisothiazolyl group attached to a piperazine ring, which is further linked to a pyridinyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used to synthesize novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, which have potential multireceptor atypical antipsychotic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound’s IUPAC name is 4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxobutanoic acid .

Scientific Research Applications

Antibacterial Activity

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone: derivatives have been evaluated for their antibacterial activity. In particular, one of the compounds showed promising results against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . This application highlights its potential as an antimicrobial agent.

Antipsychotic Properties

The same compound acts as a dopamine and serotonin antagonist, making it relevant in the field of antipsychotic drug development. Researchers have explored its use as an antipsychotic substance .

Bioactive Scaffold

The isothiazole ring within this compound serves as a bioactive scaffold. Isothiazoles, along with other heterocyclic compounds, play a crucial role in drug discovery and development. Their presence often enhances the biological activity of molecules .

Oxidosqualene Cyclase Inhibition

Benzisothiazole derivatives, to which our compound belongs, exhibit oxidosqualene cyclase inhibition. This property has implications in cholesterol biosynthesis and lipid metabolism .

Urinary Dysfunction Treatment

Some benzisothiazole derivatives have been investigated for their potential in treating urinary dysfunction . While specific studies on our compound are scarce, its structural similarity suggests a similar avenue of exploration.

MC4 Receptor Agonistic Activity

Piperazine derivatives, including those containing the piperazin-1-yl moiety, exhibit diverse biological activities. These range from antiviral and antimicrobial effects to MC4 receptor agonistic activity . Further research could uncover additional applications related to this compound.

Mechanism of Action

The compound is believed to have affinity for dopamine D2, 5-hydroxytryptamine (5-HT2A), and 5-hydroxytryptamine (5-HT7) receptors, where it acts as an antagonist .

properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGXRNBWLJYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone

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